molecular formula C23H23N5O4 B2528938 N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105230-91-8

N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2528938
CAS No.: 1105230-91-8
M. Wt: 433.468
InChI Key: AXQWMFGBFHPFCF-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridazine ring, and a nitrophenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine-4-carboxamide core, followed by the introduction of the pyridazine and nitrophenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, its potential anti-inflammatory effects may be due to the inhibition of key enzymes involved in the inflammatory response.

Comparison with Similar Compounds

N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide: Lacks the methoxy group, potentially altering its chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-32-21-9-7-18(28(30)31)15-20(21)24-23(29)17-11-13-27(14-12-17)22-10-8-19(25-26-22)16-5-3-2-4-6-16/h2-10,15,17H,11-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQWMFGBFHPFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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